molecular formula C20H21ClN2O5 B11536266 butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate

butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate

Cat. No.: B11536266
M. Wt: 404.8 g/mol
InChI Key: NDJYGBLPWSVHLW-UHFFFAOYSA-N
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Description

BUTYL 4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYL-5-NITROPHENYL)METHYLIDENE]AMINO]BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex aromatic system with multiple functional groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYL-5-NITROPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves a multi-step process. The initial step often includes the formation of the core aromatic structure, followed by the introduction of functional groups through various chemical reactions such as nitration, halogenation, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYL-5-NITROPHENYL)METHYLIDENE]AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in amines.

Scientific Research Applications

BUTYL 4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYL-5-NITROPHENYL)METHYLIDENE]AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYL-5-NITROPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the nitro group may participate in redox reactions, while the aromatic system can engage in π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]benzoate
  • Ethyl 4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino]benzoate

Uniqueness

BUTYL 4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYL-5-NITROPHENYL)METHYLIDENE]AMINO]BENZOATE is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

butyl 4-[(5-chloro-2-hydroxy-4,6-dimethyl-3-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C20H21ClN2O5/c1-4-5-10-28-20(25)14-6-8-15(9-7-14)22-11-16-12(2)17(21)13(3)18(19(16)24)23(26)27/h6-9,11,24H,4-5,10H2,1-3H3

InChI Key

NDJYGBLPWSVHLW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2O)[N+](=O)[O-])C)Cl)C

Origin of Product

United States

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